molecular formula C17H18BrNO2S B11491863 1-[(4'-Bromobiphenyl-4-yl)sulfonyl]piperidine

1-[(4'-Bromobiphenyl-4-yl)sulfonyl]piperidine

Cat. No.: B11491863
M. Wt: 380.3 g/mol
InChI Key: GTIXNKZJNLOYCG-UHFFFAOYSA-N
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Description

1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine is an organic compound that features a piperidine ring bonded to a sulfonyl group, which is further attached to a brominated biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine typically involves the reaction of 4-bromobiphenyl with piperidine in the presence of a sulfonylating agent. One common method is to use sulfonyl chloride as the sulfonylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl group.

Scientific Research Applications

1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the brominated biphenyl structure can interact with hydrophobic pockets in receptors, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine is unique due to the combination of the brominated biphenyl structure with the sulfonyl and piperidine groups. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18BrNO2S

Molecular Weight

380.3 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C17H18BrNO2S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2

InChI Key

GTIXNKZJNLOYCG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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